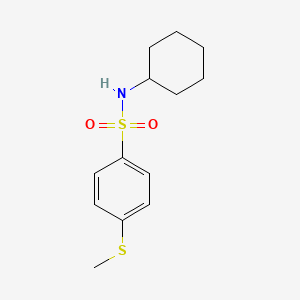![molecular formula C16H10F2O3 B5801751 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one, also known as DBCO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a fluorescent dye that has been used in a variety of applications, including bioconjugation, imaging, and drug delivery. In
科学的研究の応用
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research. One of the most significant applications of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is in bioconjugation. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be easily conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, allowing for the labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in a site-specific manner.
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is also used in imaging applications. Due to its fluorescent properties, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be used as a probe for imaging biological systems. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be conjugated to a variety of imaging agents, such as fluorophores, to create imaging probes that can be used to study biological processes in real-time.
Finally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has been used in drug delivery applications. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be conjugated to drugs to create prodrugs that can be activated in vivo using CuAAC. This approach allows for the targeted delivery of drugs to specific tissues or cells, reducing off-target effects and improving therapeutic efficacy.
作用機序
The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is related to its ability to react with azides via CuAAC. This reaction involves the formation of a triazole ring between the 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one and the azide, resulting in the covalent attachment of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one to the biomolecule of interest. This reaction is highly specific, allowing for the site-specific labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one.
Biochemical and Physiological Effects:
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is non-toxic to cells and animals at concentrations used for labeling and imaging applications. However, further studies are needed to fully understand the long-term effects of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one on biological systems.
実験室実験の利点と制限
One of the main advantages of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is its high specificity for azides. This allows for the site-specific labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one, reducing the risk of off-target effects. Additionally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is highly fluorescent, making it an ideal probe for imaging applications.
One of the limitations of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is its sensitivity to copper ions. This can limit the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in certain applications, as copper can be toxic to cells and animals. Additionally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is relatively expensive compared to other labeling reagents, which can limit its use in some labs.
将来の方向性
There are several future directions for the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in scientific research. One area of interest is the development of new imaging probes using 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one. Researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in combination with other imaging agents, such as nanoparticles, to create imaging probes with improved properties.
Another area of interest is the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in drug delivery applications. Researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one to create prodrugs that can be activated in vivo using CuAAC. This approach has the potential to improve the specificity and efficacy of drug delivery systems.
Finally, researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in combination with other bioconjugation strategies, such as click chemistry, to create new labeling and imaging reagents. These approaches have the potential to expand the range of applications for 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in scientific research.
合成法
The synthesis of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxycoumarin with 2,4-difluorobenzyl bromide in the presence of a base. The reaction results in the formation of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one as a yellow solid. The yield of this reaction is typically high, and the purity of the resulting compound can be easily verified using analytical techniques such as HPLC or NMR.
特性
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O3/c17-12-4-1-11(14(18)7-12)9-20-13-5-2-10-3-6-16(19)21-15(10)8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKBFLJOUKKLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
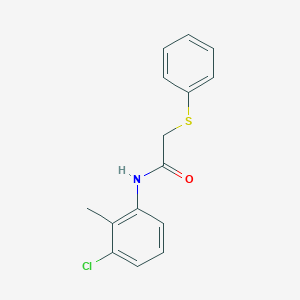
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)
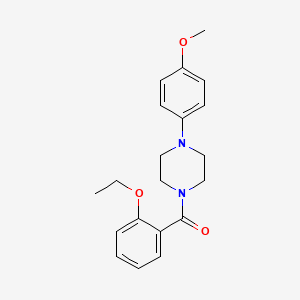
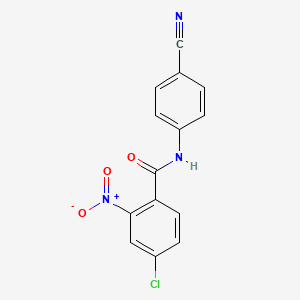
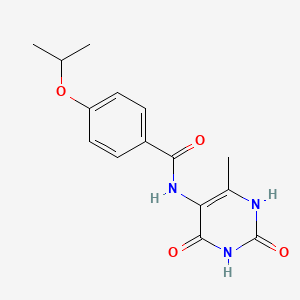

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)

